Toxiferine I dichloride
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Overview
Description
Toxiferine I dichloride is a highly toxic plant alkaloid derived from several plant species, including Strychnos toxifera and Chondrodendron tomentosum . It is known for its potent neuromuscular blocking properties and has historically been used as an arrow poison by indigenous peoples in South America . The compound functions as an acetylcholine receptor antagonist, leading to paralysis by blocking the transmission of nerve impulses to muscles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Toxiferine I involves complex extraction processes from plant sources. Historically, the compound was first isolated and characterized in 1941 by Wieland, Bähr, and Witkop . The isolation process is challenging due to the complexity of curare, which contains many different alkaloids . In 1949, King was able to isolate 12 different types of toxiferines (I to XII) .
Industrial Production Methods
The compound is typically prepared in small quantities for research purposes rather than large-scale industrial production .
Chemical Reactions Analysis
Types of Reactions
Toxiferine I undergoes various chemical reactions, including oxidation, reduction, and substitution
Common Reagents and Conditions
Common reagents used in the reactions involving Toxiferine I include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions . The specific conditions depend on the desired modification and the target application.
Major Products Formed
The major products formed from the reactions of Toxiferine I include various analogues with modified pharmacological properties . These analogues are studied for their potential use in medicine and other fields.
Scientific Research Applications
Toxiferine I dichloride has several scientific research applications, particularly in the fields of chemistry, biology, and medicine . Some of the key applications include:
Neuromuscular Blocking Agents: Toxiferine I is studied for its potential use as a neuromuscular blocking agent in medical procedures.
Pharmacological Research: The compound is used to study the mechanisms of acetylcholine receptor antagonists and their effects on the nervous system.
Drug Development: Researchers explore the potential of Toxiferine I analogues for developing new drugs with improved efficacy and safety profiles.
Mechanism of Action
Toxiferine I exerts its effects by acting as an acetylcholine receptor antagonist . It binds to the acetylcholine receptors at the neuromuscular junction, preventing the transmission of nerve impulses to muscles . This leads to paralysis, which can be reversed by agents such as neostigmine . The compound’s mechanism of action is similar to that of other non-depolarizing curare alkaloids .
Comparison with Similar Compounds
Similar Compounds
Toxiferine I is similar to other curare alkaloids, such as tubocurarine . Both compounds are derived from plant sources and have potent neuromuscular blocking properties .
Uniqueness
Toxiferine I is unique due to its high potency, being approximately 170 times more potent than tubocurarine . This makes it a valuable compound for studying the effects of acetylcholine receptor antagonists and developing new pharmacological agents .
Properties
CAS No. |
6696-58-8 |
---|---|
Molecular Formula |
C40H46Cl2N4O2 |
Molecular Weight |
685.7 g/mol |
IUPAC Name |
(2E)-2-[(1S,9Z,11S,13S,14S,17S,25Z,27S,30S,33S,35S,36S,38E)-38-(2-hydroxyethylidene)-14,30-dimethyl-8,24-diaza-14,30-diazoniaundecacyclo[25.5.2.211,14.11,26.110,17.02,7.013,17.018,23.030,33.08,35.024,36]octatriaconta-2,4,6,9,18,20,22,25-octaen-28-ylidene]ethanol;dichloride |
InChI |
InChI=1S/C40H46N4O2.2ClH/c1-43-15-13-39-31-7-3-5-9-33(31)41-22-30-28-20-36-40(14-16-44(36,2)24-26(28)12-18-46)32-8-4-6-10-34(32)42(38(30)40)21-29(37(39)41)27(19-35(39)43)25(23-43)11-17-45;;/h3-12,21-22,27-28,35-38,45-46H,13-20,23-24H2,1-2H3;2*1H/q+2;;/p-2/b25-11-,26-12-,29-21-,30-22-;;/t27-,28-,35-,36-,37-,38-,39+,40+,43-,44-;;/m0../s1 |
InChI Key |
UAMHUVZCGJSLHZ-UOXMBZERSA-L |
Isomeric SMILES |
C[N@@+]12[C@@H]3[C@]4(C5=CC=CC=C5N/6[C@H]4/C(=C\N7[C@H]8/C(=C6)/[C@@H]9/C(=C\CO)/C[N@+]4([C@H]([C@]8(C5=CC=CC=C75)CC4)C9)C)/[C@@H](C3)/C(=C\CO)/C1)CC2.[Cl-].[Cl-] |
Canonical SMILES |
C[N+]12CCC34C1CC(C(=CCO)C2)C5=CN6C7C(=CN(C53)C8=CC=CC=C48)C9CC1C7(CC[N+]1(CC9=CCO)C)C1=CC=CC=C16.[Cl-].[Cl-] |
Origin of Product |
United States |
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